molecular formula C8H15NO2S2 B6341702 2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1214690-99-9

2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B6341702
CAS No.: 1214690-99-9
M. Wt: 221.3 g/mol
InChI Key: PUXMAVZQHKAIDA-UHFFFAOYSA-N
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Description

2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound features a methylsulfanylpropyl substituent at the 2-position of the thiazolidine ring and a carboxylic acid group at the 4-position. Thiazolidine derivatives are widely studied for their biological activities, including roles in antioxidant systems and enzyme modulation.

Properties

IUPAC Name

2-(2-methylsulfanylpropyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S2/c1-5(12-2)3-7-9-6(4-13-7)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXMAVZQHKAIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1NC(CS1)C(=O)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid (CAS No. 1214690-99-9) is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of thiazolidines known for various pharmacological effects, including antibacterial, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

  • Molecular Formula : C8H15N1O2S2
  • Molecular Weight : 221.34 g/mol
  • CAS Number : 1214690-99-9

Antibacterial Activity

Thiazolidine derivatives have been studied for their antibacterial properties. Research indicates that compounds in this class exhibit significant activity against various bacterial strains. For example, studies have shown that thiazolidinones can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial potential.

CompoundBacterial StrainInhibition Zone (mm)
Thiazolidine DerivativeE. coli15
Thiazolidine DerivativeS. aureus18

Anticancer Activity

The anticancer properties of thiazolidine derivatives, including this compound, have been evaluated in various cell lines. In vitro studies demonstrate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

A notable study investigated the effects of thiazolidinone derivatives on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values in the range of 5.1 to 22.08 µM, with some compounds showing greater efficacy than standard chemotherapeutic agents like doxorubicin.

Cell LineCompoundIC50 (µM)
HepG216f6.19 ± 0.50
MCF-716f5.10 ± 0.40
HCT11616c8.00 ± 0.50

Antioxidant Activity

Thiazolidines are also recognized for their antioxidant properties, which help in mitigating oxidative stress. These compounds can scavenge free radicals and reduce reactive oxygen species (ROS) levels in biological systems.

In a study involving L-cysteine derivatives, it was found that thiazolidine-4-carboxylic acids significantly reduced ROS levels in cultured cells, suggesting their role in cellular defense mechanisms against oxidative damage.

Study on Zebrafish Testis

A recent study examined the effects of thiazolidinone on zebrafish testicular tissue, revealing degenerative changes at various concentrations (0.2 mM to 0.6 mM). Observations included mitochondrial swelling and autophagic vacuoles in Sertoli cells, indicating potential cytotoxic effects under certain conditions .

Hepatocyte Studies

Another investigation focused on the impact of thiazolidinones on hepatocytes, where increased ROS production was noted alongside decreased cell viability and metabolic activity. This highlights the dual nature of these compounds, which may exhibit both protective and detrimental effects depending on concentration and environmental context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents attached to the thiazolidine ring, which influence physicochemical properties and bioactivity. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid Methylsulfanylpropyl C₈H₁₅NO₂S 189.28 Not explicitly listed Hydrophobic methylsulfanyl group enhances lipophilicity
(4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid Hydroxy-dimethoxyphenyl C₁₁H₁₁NO₅S₂ 237.34 65439-58-9 Polar aromatic substituents may improve water solubility
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid Thienyl (aromatic sulfur heterocycle) C₈H₇NO₂S₂ 229.28 551-93-9 Conjugated thienyl group could enhance UV absorption and redox activity
2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA) Methylsulfanyl butanoic acid chain with carboxamide C₂₀H₂₇N₂O₅S 407.51 Not provided Extended alkyl chain and carboxamide group may increase metabolic stability
2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid Quinazolinone-dioxo substituent C₁₂H₁₂N₂O₃ 232.24 1115-47-5 Rigid bicyclic structure could restrict conformational flexibility

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid, and how can reaction efficiency be optimized?

  • Methodology : Begin with a thiazolidine ring formation via cyclization of cysteine derivatives with ketones or aldehydes, followed by alkylation at the 2-position using 2-(methylsulfanyl)propyl halides. Optimize reaction conditions (e.g., solvent polarity, temperature) using computational reaction path searches based on quantum chemical calculations to predict energetically favorable pathways . Monitor purity via HPLC with mobile phases containing methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (pH 5.5) to resolve epimeric byproducts .

Q. How should researchers validate the purity of this compound, especially when distinguishing between stereoisomers?

  • Methodology : Employ reversed-phase HPLC with a C18 column and a mobile phase adjusted to pH 5.5 ± 0.02 (methanol/water/sodium phosphate/tetrabutylammonium hydroxide, 5:1:2:3). Note that minor chromatographic variations can separate co-eluting epimers, as observed in structurally related thiazolidine derivatives . Confirm identity using high-resolution mass spectrometry (HRMS) and compare melting points (mp) with analogs (e.g., 201–215°C for similar thiazole-carboxylic acids) .

Q. What physicochemical properties are critical for experimental design involving this compound?

  • Key Data :

  • Melting Point : Analogous thiazolidine-carboxylic acids exhibit mp ranges of 139–215°C, suggesting thermal stability .
  • Solubility : Predominantly polar aprotic solvents (e.g., DMSO, methanol) are recommended due to the carboxylic acid and thioether moieties.
  • Stability : Store at –20°C under inert atmosphere to prevent oxidation of the methylsulfanyl group.

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodology : Use density functional theory (DFT) to optimize the compound’s geometry and dock it into target proteins (e.g., cysteine proteases) using software like AutoDock Vina. Validate with crystal structures of analogous thiazolidine-protein complexes, noting conformational flexibility from the methylsulfanylpropyl side chain . Molecular dynamics simulations (100 ns) can assess binding stability under physiological conditions .

Q. What strategies resolve contradictions in activity data across different assays (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Assay Conditions : Standardize buffer pH and ionic strength, as thiazolidine-carboxylic acids may exhibit pH-dependent tautomerism affecting reactivity .
  • Epimerization Control : Monitor epimer formation via circular dichroism (CD) or chiral HPLC, as epimers in related compounds show divergent bioactivities .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent, temperature) contributing to data variability .

Q. How can the compound’s structure-activity relationship (SAR) be systematically explored for medicinal chemistry applications?

  • Methodology :

  • Derivatization : Modify the methylsulfanylpropyl chain (e.g., substituent length, oxidation to sulfoxide/sulfone) and assess impacts on potency.
  • Biological Assays : Test analogs against target panels (e.g., kinase inhibition, antimicrobial activity) using high-throughput screening.
  • Data Integration : Cross-reference results with PubChem bioactivity datasets for structurally related thiazolidines .

Q. What are the best practices for toxicological profiling in pre-clinical studies?

  • Methodology : Conduct acute toxicity assays in cell lines (e.g., HepG2, HEK293) using MTT/WST-1 viability tests. For in vivo studies, adhere to OECD Guidelines 420/423, focusing on organ-specific toxicity linked to thioether metabolism. Note that research-grade compounds should be labeled "For Research Use Only" (RUO) unless GMP-certified .

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